Cas no 923162-64-5 (3-(2-Chloropropanoyl)-1-phenylurea)

3-(2-Chloropropanoyl)-1-phenylurea structure
923162-64-5 structure
商品名:3-(2-Chloropropanoyl)-1-phenylurea
CAS番号:923162-64-5
MF:C10H11N2O2Cl
メガワット:226.66
MDL:MFCD08444278
CID:3109187
PubChem ID:16227163

3-(2-Chloropropanoyl)-1-phenylurea 化学的及び物理的性質

名前と識別子

    • 1-(2-Chloropropionyl)-3-phenyl-urea
    • AKOS009096499
    • N-(anilinocarbonyl)-2-chloropropanamide
    • AB01327573-02
    • Z198745528
    • 2-chloro-N-(phenylcarbamoyl)propanamide
    • 3-(2-chloropropanoyl)-1-phenylurea
    • EN300-24501
    • UPCMLD0ENAT5584055:001
    • G18932
    • CS-0242123
    • 100-529-8
    • 923162-64-5
    • NCGC00335129-01
    • MFCD08444278
    • 3-(2-Chloropropanoyl)-1-phenylurea
    • MDL: MFCD08444278
    • インチ: InChI=1S/C10H11ClN2O2/c1-7(11)9(14)13-10(15)12-8-5-3-2-4-6-8/h2-7H,1H3,(H2,12,13,14,15)
    • InChIKey: RJRZEHLMIFTDDK-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 226.0509053Da
  • どういたいしつりょう: 226.0509053Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 240
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 58.2Ų

3-(2-Chloropropanoyl)-1-phenylurea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-24501-0.1g
3-(2-chloropropanoyl)-1-phenylurea
923162-64-5 95%
0.1g
$73.0 2024-06-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1312793-2.5g
3-(2-Chloropropanoyl)-1-phenylurea
923162-64-5 95%
2.5g
¥13057.00 2024-04-25
Enamine
EN300-24501-10.0g
3-(2-chloropropanoyl)-1-phenylurea
923162-64-5 95%
10.0g
$1224.0 2024-06-19
abcr
AB287206-10 g
1-(2-Chloropropionyl)-3-phenyl-urea; .
923162-64-5
10 g
€1,819.00 2023-07-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1312793-5g
3-(2-Chloropropanoyl)-1-phenylurea
923162-64-5 95%
5g
¥17815.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1312793-100mg
3-(2-Chloropropanoyl)-1-phenylurea
923162-64-5 95%
100mg
¥1965.00 2024-04-25
abcr
AB287206-5 g
1-(2-Chloropropionyl)-3-phenyl-urea; .
923162-64-5
5 g
€1,247.50 2023-07-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1312793-1g
3-(2-Chloropropanoyl)-1-phenylurea
923162-64-5 95%
1g
¥7668.00 2024-04-25
Aaron
AR019QCM-1g
3-(2-chloropropanoyl)-1-phenylurea
923162-64-5 95%
1g
$416.00 2025-02-08
abcr
AB287206-1g
1-(2-Chloropropionyl)-3-phenyl-urea; .
923162-64-5
1g
€476.50 2025-02-19

3-(2-Chloropropanoyl)-1-phenylurea 関連文献

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3-(2-Chloropropanoyl)-1-phenylureaに関する追加情報

Comprehensive Overview of 3-(2-Chloropropanoyl)-1-phenylurea (CAS No. 923162-64-5): Properties, Applications, and Research Insights

3-(2-Chloropropanoyl)-1-phenylurea (CAS No. 923162-64-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and potential applications. This urea derivative is characterized by the presence of a chloropropanoyl moiety and a phenylurea backbone, which contribute to its reactivity and functional versatility. Researchers and industry professionals often search for terms like "synthesis of 3-(2-Chloropropanoyl)-1-phenylurea", "CAS 923162-64-5 applications", and "phenylurea derivatives in drug discovery", reflecting its relevance in modern chemistry.

The compound's molecular structure, C10H11ClN2O2, highlights its potential as a building block for more complex molecules. Its chlorine-substituted carbonyl group enables nucleophilic substitution reactions, making it valuable for constructing heterocyclic frameworks. Recent studies have explored its role in crop protection and medicinal chemistry, aligning with trending topics such as "sustainable agrochemicals" and "targeted small-molecule therapeutics". Analytical techniques like HPLC purification and NMR characterization are frequently discussed in relation to this compound.

In pharmaceutical contexts, 3-(2-Chloropropanoyl)-1-phenylurea serves as a precursor for kinase inhibitors and anti-inflammatory agents, addressing popular search queries like "phenylurea-based drug candidates 2024". Its hydrogen-bonding capacity and lipophilic properties make it particularly interesting for structure-activity relationship (SAR) studies. The compound's crystal structure data (often searched alongside "923162-64-5 XRD analysis") provides critical insights for computational chemists working on molecular docking simulations.

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Ongoing research explores novel derivatives of 3-(2-Chloropropanoyl)-1-phenylurea for material science applications, including polymeric coatings and organic semiconductors. This aligns with emerging trends in "functional materials design" and "multi-component reactions". The compound's thermal stability (often analyzed via TGA/DSC) makes it suitable for high-temperature processes, a feature highlighted in patents and industrial whitepapers.

Quality control protocols for CAS 923162-64-5 typically emphasize residual solvent analysis and chiral purity determination, addressing common purchaser concerns about "batch-to-batch consistency". Regulatory documentation often references ICH guidelines and REACH compliance, which are critical for global distribution. The compound's storage stability under nitrogen atmosphere is another frequently searched topic among laboratory managers.

In summary, 3-(2-Chloropropanoyl)-1-phenylurea represents a versatile scaffold with cross-disciplinary applications. Its continued relevance is evidenced by persistent searches for "923162-64-5 recent publications" and "phenylurea compound patents". As synthetic methodologies advance and analytical technologies improve, this compound is poised to remain a valuable tool for researchers exploring structure-based drug design, agrochemical innovation, and advanced material development.

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推奨される供給者
Amadis Chemical Company Limited
(CAS:923162-64-5)3-(2-Chloropropanoyl)-1-phenylurea
A1192179
清らかである:99%
はかる:10g
価格 ($):2737.0